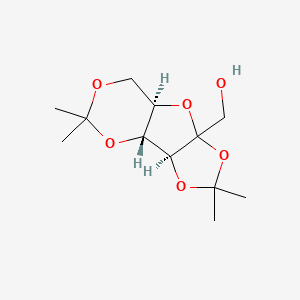

bis-O-(1-methylethylidene)-beta-D-Fructofuranose

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

bis-O-(1-methylethylidene)-beta-D-Fructofuranose: is a chemical compound known for its significant applications in various fields, including medicine and chemistry. It is a derivative of fructose, a simple sugar, and is often used in the synthesis of more complex molecules. This compound is particularly notable for its role in the development of anticonvulsant drugs, such as topiramate .

準備方法

Synthetic Routes and Reaction Conditions: The synthesis of bis-O-(1-methylethylidene)-beta-D-Fructofuranose typically involves the protection of the hydroxyl groups of fructose. One common method includes the reaction of fructose with acetone in the presence of an acid catalyst, such as perchloric acid. The reaction is carried out at low temperatures to ensure the selective formation of the desired product .

Industrial Production Methods: In industrial settings, the production of this compound follows similar principles but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to maximize yield and purity. The product is then purified through crystallization or other separation techniques .

化学反応の分析

Types of Reactions: bis-O-(1-methylethylidene)-beta-D-Fructofuranose undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for its transformation into more complex molecules.

Common Reagents and Conditions:

Reduction: Reduction reactions often involve the use of hydride donors such as sodium borohydride.

Substitution: Substitution reactions can be carried out using various nucleophiles under acidic or basic conditions.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of ketones or aldehydes, while reduction can yield alcohols .

科学的研究の応用

bis-O-(1-methylethylidene)-beta-D-Fructofuranose has a wide range of applications in scientific research:

Chemistry: It is used as a building block in the synthesis of complex organic molecules.

Biology: The compound is studied for its potential biological activities and interactions with various biomolecules.

Medicine: It plays a crucial role in the development of anticonvulsant drugs like topiramate, which is used to treat epilepsy and migraines

Industry: The compound is utilized in the production of various pharmaceuticals and fine chemicals.

作用機序

The mechanism of action of bis-O-(1-methylethylidene)-beta-D-Fructofuranose, particularly in its role as a precursor to topiramate, involves the inhibition of certain enzymes and receptors in the brain. Topiramate, derived from this compound, works by blocking sodium channels and enhancing the activity of gamma-aminobutyric acid (GABA), a neurotransmitter that inhibits neuronal activity. This dual action helps in controlling seizures and preventing migraines .

類似化合物との比較

2,34,5-bis-O-(1-methylethylidene)-beta-D-fructopyranose sulfamate:

1,25,6-bis-O-(1-methylethylidene)-D-mannitol: Used as an intermediate in the synthesis of various pharmaceuticals.

Uniqueness: bis-O-(1-methylethylidene)-beta-D-Fructofuranose is unique due to its specific structural features that allow it to serve as a versatile intermediate in organic synthesis. Its ability to undergo various chemical transformations makes it valuable in the development of complex molecules with significant biological activities .

生物活性

bis-O-(1-methylethylidene)-beta-D-fructofuranose, also known as 2,3:4,5-bis-O-(1-methylethylidene)-beta-D-fructopyranose, is a derivative of fructose with significant biological activities. This compound has gained attention due to its potential applications in pharmacology and biochemistry. This article explores its biological activity, including its effects on various cell lines, mechanisms of action, and potential therapeutic applications.

- Molecular Formula : C12H20O6

- Molecular Weight : 260.28 g/mol

- CAS Number : 20880-92-6

- Structure : The compound features a unique isopropylidene group that influences its biological properties.

Biological Activity Overview

Research indicates that this compound exhibits a range of biological activities:

- Antiproliferative Effects :

- Antidiabetic Properties :

- Antioxidant Activity :

The biological activities of this compound can be attributed to several mechanisms:

- Enzyme Inhibition : By inhibiting alpha-glucosidase, the compound alters glucose metabolism and absorption.

- Cell Cycle Regulation : It affects key regulatory proteins involved in the cell cycle, leading to arrest at specific phases and promoting apoptosis in cancer cells.

- Oxidative Stress Modulation : Its antioxidant properties help mitigate damage caused by reactive oxygen species (ROS), thus preserving cellular integrity.

Case Studies and Research Findings

Applications in Pharmacology

The unique properties of this compound position it as a promising candidate for drug development:

- Cancer Therapy : Its ability to inhibit cancer cell proliferation suggests potential as an anticancer agent.

- Diabetes Management : As an alpha-glucosidase inhibitor, it could be developed into a therapeutic for diabetes.

- Nutraceuticals : Given its antioxidant properties, it may be utilized in dietary supplements aimed at enhancing overall health and preventing chronic diseases.

特性

IUPAC Name |

[(1R,2S,8R)-4,4,11,11-tetramethyl-3,5,7,10,12-pentaoxatricyclo[6.4.0.02,6]dodecan-6-yl]methanol |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H20O6/c1-10(2)14-5-7-8(16-10)9-12(6-13,15-7)18-11(3,4)17-9/h7-9,13H,5-6H2,1-4H3/t7-,8-,9+,12?/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GQXSDDHYUVYJCQ-PDBLZVRPSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(OCC2C(O1)C3C(O2)(OC(O3)(C)C)CO)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1(OC[C@@H]2[C@@H](O1)[C@H]3C(O2)(OC(O3)(C)C)CO)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H20O6 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

260.28 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。